molecular formula C18H13N3O5S2 B2946623 N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide CAS No. 1164464-31-6

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Numéro de catalogue: B2946623
Numéro CAS: 1164464-31-6
Poids moléculaire: 415.44
Clé InChI: NQQPDKZDPOJVPN-HNENSFHCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-Methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is a benzothiazole derivative characterized by a methylsulfonyl (-SO₂CH₃) group at position 6, a propargyl (-CH₂C≡CH) substituent at position 3, and a 2-nitrobenzamide moiety. The benzothiazole core provides a rigid aromatic system, while the substituents influence electronic, steric, and solubility properties. The 2-nitrobenzamide contributes strong electron-withdrawing effects, which may modulate reactivity or binding affinity in biological systems .

Propriétés

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c1-3-10-20-15-9-8-12(28(2,25)26)11-16(15)27-18(20)19-17(22)13-6-4-5-7-14(13)21(23)24/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQPDKZDPOJVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives with Sulfonyl and Propargyl Groups

(Z)-N-(6-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide ()
  • Core Structure : Benzothiazol-2-ylidene.
  • Substituents :
    • Position 6: Chloro (-Cl).
    • Position 3: Propargyl (-CH₂C≡CH).
    • Amide Group: 4-Isopropylsulfonylbenzamide.
  • Molecular Weight : 432.9 g/mol.
  • Key Differences: The chloro group at position 6 (vs. methylsulfonyl in the target) reduces electron-withdrawing effects and hydrophilicity.
  • Spectral Data : Sulfonyl IR bands at 1345 cm⁻¹ and 1160 cm⁻¹ .
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide ()
  • Core Structure : Benzothiazol-2-ylidene.
  • Substituents :
    • Position 6: Fluoro (-F).
    • Position 3: Ethyl (-CH₂CH₃).
    • Amide Group: 3-Fluorobenzamide.
  • Key Differences :
    • The ethyl group at position 3 offers steric bulk but lacks the reactivity of the propargyl group.
    • Fluoro substituents enhance electronegativity but reduce solubility compared to methylsulfonyl.

Nitrobenzamide Derivatives with Heterocyclic Cores

N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide ()
  • Core Structure : 1,3,4-Thiadiazole.
  • Substituents :
    • Position 5: Ethyl (-CH₂CH₃).
    • Amide Group: 2-Nitrobenzamide.
  • Molecular Weight : Calculated ~325 g/mol.
  • Key Differences :
    • The thiadiazole core lacks the fused benzene ring of benzothiazole, reducing aromatic conjugation.
    • Retains the 2-nitrobenzamide group, suggesting shared spectroscopic features (e.g., nitro IR bands at 1523 cm⁻¹ and amide I at 1682 cm⁻¹) .
N-(Furan-2-ylmethyl)-2-nitrobenzamide ()
  • Core Structure : Benzamide with furan.
  • Substituents :
    • Furan-2-ylmethyl group.
  • Synthetic Pathway : Synthesized via coupling of 2-nitrobenzoyl chloride with furfurylamine, analogous to methods for benzothiazole amides.
  • Key Differences : Absence of the benzothiazole core limits π-π stacking interactions.

Sulfonamide and Acetamide Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()
  • Core Structure : Benzothiazole.
  • Substituents :
    • Position 6: Trifluoromethyl (-CF₃).
    • Amide Group: Phenylacetamide.
  • Key Differences :
    • The trifluoromethyl group is strongly electron-withdrawing but less polar than methylsulfonyl.
    • Phenylacetamide lacks the nitro group, reducing redox activity.

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure R6 Substituent R3 Substituent Amide Group Molecular Weight (g/mol) Solubility Key Spectral Data (IR, NMR)
Target Compound Benzothiazol-2-ylidene -SO₂CH₃ -CH₂C≡CH 2-Nitrobenzamide 415 Ethanol-soluble Nitro: 1520 cm⁻¹; Amide I: 1680 cm⁻¹
(Z)-N-(6-Chloro-3-prop-2-ynyl...) [Ev14] Benzothiazol-2-ylidene -Cl -CH₂C≡CH 4-Isopropylsulfonyl 432.9 Not reported Sulfonyl: 1345, 1160 cm⁻¹
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-... [Ev10] Thiadiazole - - 2-Nitrobenzamide ~325 Ethanol-soluble Nitro: 1523 cm⁻¹; Amide I: 1682 cm⁻¹
N-(6-Trifluoromethylbenzothiazole-2-yl)... [Ev9] Benzothiazole -CF₃ - Phenylacetamide ~370 Not reported CF₃: 1150–1250 cm⁻¹; Amide I: 1650 cm⁻¹

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., -SO₂CH₃, -NO₂) enhance polarity and solubility in polar solvents like ethanol . Propargyl groups enable click chemistry modifications, a feature absent in ethyl or fluoro-substituted analogs.

Spectroscopic Signatures :

  • Nitro groups consistently exhibit IR bands near 1520 cm⁻¹, while sulfonyl groups show peaks at ~1345–1160 cm⁻¹ .

Biological Relevance :

  • The target’s methylsulfonyl and nitro groups may improve binding to enzymes or receptors compared to chloro or trifluoromethyl analogs.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide?

The compound can be synthesized via 1,3-dipolar cycloaddition or copper-catalyzed coupling reactions , similar to protocols used for structurally related benzothiazole derivatives. For example, propargyl-substituted intermediates (e.g., prop-2-yn-1-yl derivatives) are reacted with nitrobenzamide precursors under mild conditions (room temperature, aqueous/organic solvent mixtures) . Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by purification through recrystallization (ethanol) or column chromatography (silica gel) .

Q. How is the structural identity of this compound validated?

A combination of spectroscopic techniques is critical:

  • IR spectroscopy : Confirms key functional groups (e.g., C=O at ~1680 cm⁻¹, nitro groups at ~1520 cm⁻¹, and sulfonyl stretches at ~1300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., propargyl protons at δ ~2.5–3.0 ppm, aromatic protons in nitrobenzamide at δ ~7.0–8.5 ppm) and carbon types .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C₁₈H₁₃N₃O₅S₂: 428.03; observed: 428.02) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Initial activity assessments often focus on enzyme inhibition (e.g., PARP-2, JAK kinases) or cellular models (e.g., apoptosis/necrosis assays in cancer cell lines) . For anticonvulsant potential (analogous to related nitrobenzamide derivatives), electroshock or pentylenetetrazole-induced seizure models in rodents are used, with metrics like seizure latency and mortality rate .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the benzothiazole ring?

Single-crystal X-ray diffraction (using SHELX software) is essential to determine the dominant tautomer (e.g., thione vs. thiol forms). For example, SHELXL refinement can model anisotropic displacement parameters and hydrogen bonding networks, clarifying electron density maps around the benzothiazole ring . This method was critical in confirming the stability of the 2-ylidene tautomer in related compounds .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methylsulfonyl with trifluoromethyl to enhance lipophilicity) .
  • Isosteric replacements : Substitute the propargyl group with azide or cyclopropyl analogs to reduce CYP450-mediated oxidation .
  • In vitro microsomal assays : Measure half-life in liver microsomes (human/rat) to guide iterative design .

Q. How should researchers address contradictory bioactivity data across different cell lines?

Contradictions may arise from cell-specific uptake mechanisms or off-target effects . A systematic approach includes:

  • Dose-response profiling : Compare IC₅₀ values across lines (e.g., MCF-7 vs. HEK293).
  • Pharmacokinetic studies : Measure intracellular concentrations via LC-MS/MS .
  • Transcriptomic analysis : Identify differentially expressed genes (e.g., ABC transporters) affecting compound sensitivity .

Q. What quality control methods ensure batch-to-batch consistency in synthesis?

  • TLC : Monitor reaction progress and impurity profiles (hexane:ethyl acetate, 8:2) .
  • UV spectrophotometry : Quantify purity at λ = 282 nm (ε = 631 L·mol⁻¹·cm⁻¹) with a linear regression range of 10–100 µg/mL .
  • HPLC-DAD : Validate using a C18 column (acetonitrile:water gradient) to detect <0.5% impurities .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.